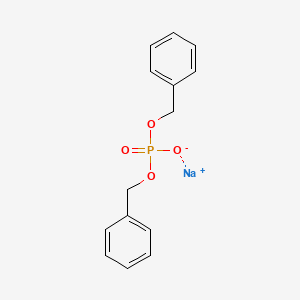

Sodium dibenzyl phosphate

Description

Significance of Phosphate (B84403) Esters in Chemical and Biochemical Systems

Phosphate esters, derivatives of phosphoric acid, are fundamental to numerous processes in both chemistry and biochemistry. libretexts.orgwisdomlib.org Their importance in biological systems is paramount, largely due to their ionized nature at physiological pH. acs.orgacs.org This negative charge serves two critical functions: it prevents the molecules from passively diffusing through lipid cell membranes, thereby keeping essential metabolites within the cell, and it repels nucleophilic attack, which contributes to the stability of these molecules against hydrolysis. acs.orgwikipedia.org

Key biochemical molecules are phosphate esters. For instance, the backbone of DNA and RNA is composed of phosphate diesters, providing the stability necessary for storing genetic information. acs.org Adenosine triphosphate (ATP), the primary energy currency of the cell, utilizes high-energy phosphoanhydride bonds to store and transfer energy for metabolic processes. libretexts.orgacs.org Furthermore, the phosphorylation and dephosphorylation of proteins, a process involving phosphate esters, is a crucial mechanism for regulating the activity of many enzymes and signaling pathways. wikipedia.org

In industrial and synthetic chemistry, phosphate esters are utilized in a variety of applications. They serve as flame retardants, plasticizers, and additives in lubricants and hydraulic fluids. wikipedia.orgchemimpex.com Their properties as surfactants are also exploited in certain industrial contexts. wikipedia.org The versatility of phosphate esters makes them a cornerstone of both biological and industrial chemistry.

Overview of Dibenzyl Phosphate Derivatives in Synthetic Chemistry

Within the broad class of phosphate esters, dibenzyl phosphate derivatives are particularly valuable reagents in synthetic organic chemistry. chemimpex.compubcompare.ai The benzyl (B1604629) groups serve as effective protecting groups for the phosphate moiety. They can be readily introduced and are stable under a variety of reaction conditions, yet they can be selectively removed, often through catalytic hydrogenolysis, to liberate the free phosphate or to allow for further functionalization. mdpi.com

Dibenzyl phosphate itself is a versatile reagent used to introduce a phosphate group into organic molecules, a process known as phosphorylation. chemimpex.comchemicalbook.com This is a key step in the synthesis of various biologically active compounds and their prodrugs. chemimpex.comacs.org For example, it is used in the synthesis of active pharmaceutical ingredients (APIs) and in the preparation of enzyme substrates for biochemical assays. chemimpex.com

The reactivity of dibenzyl phosphate derivatives can be "tuned" through various activation methods, including metal catalysis and photochemistry. nih.govdeepdyve.com This adaptability allows for their use in a range of synthetic transformations, such as cross-coupling reactions to form new carbon-phosphorus or carbon-oxygen bonds. deepdyve.comorganic-chemistry.org The ability to control the reactivity of these derivatives makes them powerful tools for constructing complex molecular architectures. pubcompare.ai

Research Perspectives on Sodium Dibenzyl Phosphate: Aims and Scope

This compound, as the sodium salt of dibenzyl phosphate, offers specific advantages and is a focus of ongoing research. ontosight.ai Its ionic nature generally imparts greater water solubility compared to its non-ionic counterparts, which can be beneficial in various reaction conditions and for certain applications. ontosight.aismolecule.com

Current research involving this compound often centers on its role as a key intermediate in the synthesis of more complex organophosphorus compounds. ontosight.aismolecule.com For instance, it is a precursor in the preparation of other phosphate esters and in the development of pharmaceutical prodrugs, where controlled release of an active ingredient is desired. acs.orgsmolecule.com The synthesis of this compound itself has been a subject of study, with methods including the reaction of tribenzyl phosphate with a sodium salt in a water-soluble organic solvent, or the reaction of dibenzyl phosphite (B83602) with sodium hydroxide (B78521). google.comgoogle.com

Researchers are also exploring its utility in biochemical studies, such as those involving enzyme kinetics and the activity of phosphatases. smolecule.com The interactions of organophosphorus compounds like this compound with biological molecules are of interest for understanding cellular signaling pathways. smolecule.com As a readily available and versatile building block, this compound continues to be a valuable compound in the toolbox of synthetic and medicinal chemists.

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

97174-13-5 |

|---|---|

Formule moléculaire |

C14H14NaO4P |

Poids moléculaire |

300.22 g/mol |

Nom IUPAC |

sodium;dibenzyl phosphate |

InChI |

InChI=1S/C14H15O4P.Na/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 |

Clé InChI |

QUFBGLCLSVONQA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Na+] |

SMILES canonique |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Na+] |

Origine du produit |

United States |

Mechanistic Investigations of Reactions Involving Sodium Dibenzyl Phosphate

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution is a fundamental reaction class for phosphate (B84403) esters. The phosphorus atom, being electron-deficient, is susceptible to attack by nucleophiles, leading to the displacement of a leaving group. The precise mechanism of this substitution can vary, generally falling into associative, dissociative, or concerted pathways.

The reactions of phosphate esters like dibenzyl phosphate are often governed by associative mechanisms, where the nucleophile attacks the phosphorus center before the leaving group fully departs. This is distinct from substitution at a tetrahedral carbon atom. The phosphorus atom can utilize its vacant 3d orbitals to accommodate an incoming nucleophile, forming a pentacoordinate intermediate or transition state. ttu.ee

Two primary associative pathways are considered:

Concerted SN2(P) Pathway: This mechanism is analogous to the SN2 reaction at carbon, involving a single, synchronous step where the nucleophile attacks the phosphorus atom from the backside relative to the leaving group. ttu.eeorganic-chemistry.org This process proceeds through a single pentacoordinate trigonal bipyramidal (TBP) transition state without a stable intermediate. organic-chemistry.org

Stepwise Associative (AN + DN) Pathway: This mechanism involves the formation of a relatively stable pentacoordinate TBP intermediate. ttu.ee The reaction occurs in two steps: the initial nucleophilic attack to form the intermediate, followed by the departure of the leaving group. Some substitution reactions are best described as an intermediate mechanism, denoted Ia(SNi), signifying that the process is fundamentally associative but does not fit a pure SN2 model. ttu.ee

For phosphate diesters, such as dibenzyl phosphate, the specific pathway is influenced by factors like the nature of the nucleophile, the leaving group, and solvent conditions. Reactions involving the displacement of an alcohol from a phosphate ester, for example, often proceed with inversion of configuration at the phosphorus center, which is strong evidence for a backside SN2-type attack. pearson.comlibretexts.org

The hydrolysis of phosphate esters, including dibenzyl phosphate derivatives, is a critical reaction in both chemical synthesis and biological systems. These reactions are generally slow under neutral conditions but can be significantly accelerated by catalysts.

Kinetic studies on the hydrolysis of triesters that can yield dibenzyl phosphate reveal complex reaction pathways. For instance, the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate at pH 7.4 and 36.4 °C shows a half-life of 60 minutes and proceeds through multiple competitive reactions. rsc.org The formation of dibenzyl phosphate is a minor pathway with a rate constant (k₄) of 4.24 × 10⁻⁴ min⁻¹. rsc.org The dominant pathways involve P-O bond cleavage to yield other diesters or C-P bond cleavage. rsc.org Similarly, a kinetic analysis of the hydrolysis of carbobenzyloxy-leucyl-dibenzyl-phosphate indicated a stepwise mechanism at low to mid-pH, likely involving an initial reaction with water, followed by either spontaneous or hydroxide-catalyzed decomposition. uu.nl

Acid catalysis is also a key factor. Kinetic studies of phosphodiester alkylation by a quinone methide in aqueous acetonitrile (B52724) solutions containing dibenzyl phosphate demonstrated that the process is an acid-catalyzed, second-order reaction. acs.org Generally, the hydrolysis of phosphonates and related phosphate esters can be performed using strong acids like hydrochloric acid, with reaction times dependent on the electronic nature of the substituents. nih.govnih.gov

Oxidative Cleavage Mechanisms of Dibenzyl Phosphate Esters

Beyond hydrolytic cleavage, the benzyl (B1604629) groups of dibenzyl phosphate can be removed through oxidative mechanisms. This is particularly relevant in the context of prodrug activation and synthetic deprotection strategies.

One studied mechanism is the photocatalytic oxidative cleavage . Dibenzyl phosphate esters undergo oxidative cleavage upon irradiation with blue light (440 nm) in the presence of flavin-based photocatalysts. researchgate.net The reaction is significantly accelerated in organic solvents like acetonitrile when the photocatalyst incorporates a binding site with a high affinity for the phosphate group, such as a guanidinium (B1211019) ion. researchgate.net The proposed mechanism involves the photoexcited flavin catalyst oxidizing the dibenzyl phosphate, leading to the cleavage of the benzyl group.

| Entry | Catalyst | Solvent | Conversion (%) | Relative Rate (k_rel) |

|---|---|---|---|---|

| 1 | Flavin-guanidinium catalyst 1 | Acetonitrile | 80 | 11.4 |

| 2 | Flavin-guanidinium catalyst 2 | Acetonitrile | 78 | 11.1 |

| 3 | Flavin-ammonium catalyst 8 | Acetonitrile | 25 | 3.6 |

| 4 | Uncatalyzed | Acetonitrile | 7 | 1.0 |

| 5 | Flavin-guanidinium catalyst 1 | Water | 12 | 1.0 |

| 6 | Uncatalyzed | Water | 12 | 1.0 |

Another relevant oxidative pathway, observed in related prodrugs, involves enzymatic oxidation. For example, p-methoxybenzyl esters can be activated via cytochrome P450-mediated oxidation at the benzylic position, which facilitates drug release. nih.gov Though not directly studied for sodium dibenzyl phosphate, this mechanism suggests that enzymatic systems in biological environments could potentially cleave the benzyl groups oxidatively. nih.gov While unsubstituted dibenzyl esters are often cleaved too slowly to be effective prodrugs, substituted benzyl systems can undergo more rapid oxidative or hydrolytic cleavage. nih.gov

Dephosphorylation Pathways and Product Distribution Analysis

Dephosphorylation, the removal of a phosphate group, is a crucial process in regulating the activity of phosphorylated molecules. Mechanistic studies on complex molecules containing dibenzyl phosphate moieties reveal detailed pathways and product distributions.

In a study on the decomposition of a bis(dibenzyl phosphate) derivative in anhydrous methanol (B129727), a regioselective dephosphorylation was observed. The reaction, monitored over 96 hours, resulted in the formation of several products, with dibenzyl phosphate being a major intermediate.

The decomposition pathway involves the slow methanolysis of the starting diphosphate (B83284) (Compound 2 ), yielding dibenzyl phosphate (Compound 3 ) and another key intermediate, Compound 13 . semanticscholar.org Over time, dibenzyl phosphate itself can further decompose. semanticscholar.org The product distribution changes significantly as the reaction progresses, highlighting the sequential nature of the dephosphorylation.

| Reaction Time (hours) | Dibenzyl Phosphate (%) | Intermediate 13 (%) | Starting Diphosphate (%) |

|---|---|---|---|

| 0 | 0 | 0 | 100 |

| 24 | ~55 | ~25 | ~20 |

| 48 | 60 | ~15 | ~5 |

| 96 | ~20 | <5 | 0 |

The major detectable products after the reaction reached completion (96 hours) were dibenzyl phosphate and benzyl hydrogen phosphate. semanticscholar.org The isolated yield of dibenzyl phosphate peaked at 48 hours (49% isolated yield, corresponding to 60% distribution detected by HPLC), after which its concentration began to decrease as it was converted into further products. semanticscholar.org This type of analysis is vital for understanding the stability and metabolic fate of complex phosphorylated prodrugs. semanticscholar.orgresearchgate.net

Mechanism of Phase Transfer Catalysis in Phosphate Ester Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing esters, including phosphate esters, by enabling reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). eurjchem.comcrdeepjournal.org The synthesis of benzyl phosphate esters from a sodium salt of a phosphate, such as this compound or sodium diethyl phosphate, and benzyl chloride is a classic example of a solid-liquid PTC process. eurjchem.comeurjchem.com

The mechanism relies on a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), which is soluble in the organic phase. crdeepjournal.org The process for synthesizing a benzyl phosphate ester from a sodium phosphate salt can be described as follows:

Anion Exchange: In the aqueous phase or at the solid-liquid interface, the catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the phosphate anion ((RO)₂PO₂⁻) from the sodium salt.

Transfer to Organic Phase: The newly formed lipophilic ion pair, [Q⁺][(RO)₂PO₂⁻], is soluble in the nonpolar organic solvent (e.g., toluene) and migrates from the interface into the bulk organic phase. eurjchem.com

Nucleophilic Substitution: In the organic phase, the now "naked" and highly reactive phosphate anion acts as a potent nucleophile, attacking the benzyl chloride. This SN2 reaction results in the formation of the desired benzyl phosphate ester and the release of the catalyst's cation with a chloride anion (Q⁺Cl⁻). eurjchem.comeurjchem.com

Catalyst Regeneration: The catalyst, Q⁺Cl⁻, migrates back to the interface to exchange the chloride for another phosphate anion, thus completing the catalytic cycle.

This methodology offers significant advantages, including the use of inexpensive and stable sodium salts, mild reaction conditions, high yields, and simple work-up procedures. eurjchem.comcrdeepjournal.org The presence of a small amount of water in solid-liquid systems can sometimes enhance the reaction rate by facilitating the dissolution of the ionic reactant at the interface. eurjchem.com

Atherton-Todd Reaction Mechanisms and Scope with Dibenzyl Phosphite (B83602)

The Atherton-Todd reaction is a classic method for converting dialkyl phosphites into various phosphorus compounds, such as phosphoramidates or phosphates. beilstein-journals.orgnih.gov The reaction was discovered by chance during an attempt to purify a solution of dibenzyl phosphite in carbon tetrachloride using aqueous ammonia, which unexpectedly produced O,O-dibenzyl phosphoramidate (B1195095). beilstein-journals.org

The reaction typically involves a dialkyl phosphite, a halogenated solvent (most commonly carbon tetrachloride, CCl₄), and a base (often an amine). wikipedia.org While several mechanistic proposals exist, they share common key features. A widely accepted mechanism proceeds as follows:

Base-Mediated Formation of a Phosphorus Anion: The reaction is initiated by the base. One proposed pathway involves the deprotonation of the dialkyl phosphite (which exists in equilibrium with its trivalent phosphite tautomer) by the base to form a highly nucleophilic dialkyl phosphite anion. beilstein-journals.orgbas.bg

Attack on Halogenated Solvent: The phosphite anion then acts as a nucleophile, attacking a chlorine atom of the carbon tetrachloride. This step generates a reactive dialkyl chlorophosphate intermediate and a trichloromethanide anion (CCl₃⁻). beilstein-journals.orgwikipedia.org

Proton Transfer: The trichloromethanide anion is a strong base and is subsequently protonated by the conjugate acid of the amine base (or another proton source) to form chloroform (B151607) (CHCl₃). wikipedia.org

Nucleophilic Attack on Chlorophosphate: The highly reactive dialkyl chlorophosphate intermediate is then readily attacked by a nucleophile present in the reaction mixture. If an amine is used as the base and nucleophile, a phosphoramidate is formed. If an alcohol is added, a trialkyl phosphate is produced. bas.bg

In the original experiments with dibenzyl phosphite, the amine (ammonia) acted as both the base and the final nucleophile. beilstein-journals.org The reaction can also be performed with other nucleophiles. For example, reacting dibenzyl phosphite with potassium hydroxide (B78521) and CCl₄ was observed to produce tetrabenzyl pyrophosphate, which is explained by the dibenzyl phosphate anion attacking the dibenzyl chlorophosphate intermediate. beilstein-journals.org

Applications of Sodium Dibenzyl Phosphate in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Molecules

The primary utility of sodium dibenzyl phosphate (B84403) in organic synthesis stems from its function as a phosphorylating agent. The benzyl (B1604629) groups act as temporary protecting groups for the phosphate moiety, which can be removed under mild conditions, typically through catalytic hydrogenolysis. This allows for the precise introduction of a phosphate group onto a target molecule.

Sodium dibenzyl phosphate is widely employed as a precursor for the synthesis of other, more complex phosphate esters. It can undergo transesterification reactions with various alcohols to generate new organophosphorus compounds. acs.org The phosphorus center is susceptible to nucleophilic attack, enabling the formation of a diverse range of derivatives. acs.org

A key strategy involves the reaction of dibenzyl phosphate (often generated in situ from its sodium or silver salt) with an alcohol in the presence of a coupling agent or with an alkyl halide. The resulting dibenzyl phosphate ester can then be debenzylated to yield the desired mono- or dihydrogen phosphate. For instance, dibenzyl chlorophosphonate, which can be prepared from dibenzyl hydrogen phosphite (B83602), readily reacts with alcohols in the presence of pyridine (B92270) to give dibenzyl phosphoric esters. d-nb.info Subsequent hydrogenolysis of the benzyl groups provides the final phosphorylated product. d-nb.info This methodology is foundational for introducing phosphate groups into various organic scaffolds.

The synthesis of biologically active molecules, particularly those mimicking natural structures, represents a significant application of this compound and its derivatives.

Nucleoside Phosphate Prodrugs: In pharmaceutical chemistry, converting a nucleoside drug into a phosphate prodrug can enhance its solubility and bioavailability. This compound is instrumental in this process. For example, in the synthesis of the cancer cell growth inhibitor hydroxyphenstatin, the active molecule was converted to its sodium phosphate prodrug via a phosphorylation reaction using a dibenzyl phosphite reagent, followed by the cleavage of the benzyl groups. mdpi.com Similarly, research into antiviral prodrugs has utilized dibenzyl phosphate derivatives. In one approach, a dibenzyl phosphate silver salt was used to introduce a pivaloyloxymethyl (POM) protecting group, which was then coupled to the nucleoside analog 5-FdU to create a monophosphate prodrug. rsc.orgacs.org

Glycosyl Phosphates: Glycosyl phosphates are vital intermediates in the biosynthesis of carbohydrates and glycoconjugates. Chemical synthesis of these molecules often relies on dibenzyl phosphate as the phosphate donor. Research has demonstrated the successful synthesis of 1,2-trans-β-D-glycosyl phosphates by reacting glycosyl halides with dibenzyl phosphate under phase transfer catalysis conditions. stanford.edu This method offers good yields and high stereocontrol. stanford.edu

In another example, the synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose, an intermediate for studying the biosynthesis of the α-glucosidase inhibitor acarbose, involved the reaction of a glycosyl trichloroacetimidate (B1259523) with dibenzyl phosphate to form the key glycosyl phosphate linkage. encyclopedia.pub The benzyl protecting groups were subsequently removed via hydrogenation. encyclopedia.pub This strategy is also employed in the synthesis of other complex sugar phosphates, such as C6-modified mannose 1-phosphates, where dibenzyl phosphate is glycosylated with a thioglycoside precursor. researchgate.net

The table below summarizes selected examples of phosphorylated biological molecules synthesized using dibenzyl phosphate derivatives.

| Target Molecule Type | Precursors | Key Reaction | Reference |

| Nucleoside Phosphate Prodrug | Hydroxyphenstatin, Dibenzyl Phosphite | Phosphorylation & Hydrogenolysis | mdpi.com |

| Nucleoside Phosphate Prodrug | 5-FdU, Dibenzyl Phosphate Silver Salt | Coupling with DCC | rsc.orgacs.org |

| Glycosyl Phosphate | Glycosyl Bromide, Dibenzyl Phosphate | Phase Transfer Catalysis | stanford.edu |

| Glycosyl Phosphate | Glycosyl Trichloroacetimidate, Dibenzyl Phosphate | Phosphorylation | encyclopedia.pub |

| Modified Mannose 1-Phosphate | Thioglycoside, Dibenzyl Phosphate | NIS/AgOTf Activation | researchgate.net |

Polymerization Chemistry and Phosphorus-Containing Polymers

The incorporation of phosphorus into polymer backbones can impart unique properties, including enhanced biocompatibility and flame retardancy. Dibenzyl phosphate derivatives serve as important monomers or precursors in the synthesis of these specialized polymers.

While this compound itself is not typically the catalyst, its corresponding acid, dibenzyl phosphate, acts as a critical nucleophile in catalyzed ring-opening reactions of cyclic monomers, particularly epoxides. Research has shown that with a Co(III)-salen complex as the catalyst, dibenzyl phosphate can efficiently ring-open terminal epoxides with high regioselectivity and yields. rsc.orgnih.gov This reaction is a key step in the synthesis of phosphatidic acids. rsc.orgnih.gov Similarly, Lewis acids can mediate the regioselective ring-opening of benzylglycidol with dibenzyl phosphate. acs.org

In the broader context of ring-opening polymerization (ROP), other organophosphate catalysts like diphenyl phosphate have been shown to effectively catalyze the ROP of lactones such as δ-valerolactone and ε-caprolactone. acs.org While not a direct application of this compound, this highlights the catalytic potential of the phosphate ester family in polymerization. Studies on sodium-based catalysts for ROP have explored complexes with ketiminate or Schiff base ligands, but not simple salts like this compound. researchgate.net

Polyphosphodiesters are a class of polymers with a repeating phosphate linkage in their backbone, analogous to the structure of DNA and RNA. These materials are of interest for biomedical applications due to their potential biodegradability and biocompatibility.

The synthesis of polyphosphodiesters can be achieved through the ring-opening polymerization of cyclic phosphate monomers. A common strategy involves synthesizing a precursor polymer containing benzyl-protected phosphate groups, followed by debenzylation to yield the final polyphosphodiester. mdpi.com For example, a cyclic phosphate monomer bearing a benzyl group, 2-benzyloxy-2-oxo-1,3,2-dioxaphospholane (benzyl ethylene (B1197577) phosphate), can be polymerized. mdpi.com The resulting poly(benzyl ethylene phosphate) is then hydrogenated to remove the benzyl groups, yielding poly(ethylene phosphoric acid), a polyphosphodiester. mdpi.com This approach makes dibenzyl phosphate derivatives essential components of the monomers used to build these advanced polymer architectures. mdpi.commdpi.comresearchgate.net

The table below outlines synthetic routes to polyphosphodiesters involving benzyl-protected phosphate precursors.

| Polymerization Method | Monomer/Precursor Type | Deprotection Method | Resulting Polymer | Reference |

| Ring-Opening Polymerization | Cyclic Benzyl Phosphate | Hydrogenation | Poly(alkylene phosphoric acid) | mdpi.commdpi.com |

| Phosphoramidite Chemistry | Solid-supported Monomers | Not specified | Sequence-defined Polyphosphodiesters | researchgate.net |

Phosphorus-containing compounds are widely recognized as effective flame retardants for polymers. mdpi.com Their mechanism of action typically involves the formation of a protective, insulating layer of char upon combustion, which hinders the transfer of heat and fuel between the flame and the polymer. mdpi.commdpi.com

While this compound is not used directly as a flame-retardant additive, the polyphosphoesters derived from it (as described in section 4.2.2) are actively researched for this purpose. d-nb.inforsc.orgrsc.orgmdpi.com The high phosphorus content in polyphosphoesters can significantly enhance the char yield of a polymer blend at high temperatures. mdpi.com Research into hyperbranched polyphosphoesters, synthesized via methods like acyclic diene metathesis (ADMET) polymerization, shows their potential as advanced, non-halogenated flame retardants for materials like epoxy resins. d-nb.infomdpi.com The thermal stability and flame retardant efficiency can be tuned by adjusting the chemical structure of the polyphosphoester, for instance, by using aromatic versus aliphatic backbones. d-nb.infomdpi.com The synthesis of these flame-retardant polymers often relies on monomers that are structurally related to dibenzyl phosphate, underscoring its indirect but crucial role in this field of materials science. rsc.org

Contribution to Advanced Materials Development

The unique properties of organophosphorus compounds have led to their investigation in the development of advanced materials. Research has explored their potential in enhancing material properties such as durability and resistance to environmental degradation.

Research on Surface Coatings and Material Durability

While broad research exists on phosphate-based compounds for surface treatments and conversion coatings, specific studies focusing solely on this compound for surface coatings and material durability are limited in publicly available literature. mdpi.comgoogle.com However, the broader class of phosphate compounds is well-regarded for improving corrosion resistance by forming non-conducting, protective layers on metal surfaces. mdpi.com For instance, research into copper-containing coatings has utilized dibenzyl phosphate (DBzP) as a ligand to complex with copper ions. rsc.org These complexes, when incorporated into paint films, contribute to the material's antimicrobial efficacy and color properties, demonstrating the role of dibenzyl phosphate derivatives in functional coating formulations. rsc.org Further research could explore how the specific molecular structure of this compound might be leveraged to create specialized surface treatments with enhanced durability.

Studies on Stress Corrosion Cracking Inhibition

Stress corrosion cracking (SCC) is a significant cause of failure in metallic materials. Research has been conducted on various inhibitors to mitigate this issue. A notable study investigated the effect of sodium phosphate (Na₃PO₄) and dibenzylsulfoxide (DBSO) on the SCC of different types of steel in corrosive environments. emerald.comemerald.comresearchgate.net It is important to clarify that this research used sodium phosphate and a dibenzyl compound separately, not the single compound this compound.

The study, which employed a slow strain rate technique (SSRT), found that sodium phosphate had a differential impact depending on the type of steel. emerald.comresearchgate.net For 22K steel, sodium phosphate was found to inhibit SCC, promoting its resistance. emerald.com Conversely, for OCH18N10T steel, sodium phosphate actually increased its susceptibility to SCC. emerald.com This was attributed to a pH shift induced by the phosphate that created conditions favorable for SCC in that specific type of steel. emerald.com The mechanism for inhibition in the 22K steel is suggested to be the repassivation of cracks by the phosphate. emerald.com These findings underscore the complex and material-specific nature of corrosion inhibitors. emerald.comemerald.com

| Parameter | Details | Reference |

|---|---|---|

| Inhibitors Studied | Dibenzylsulfoxide (DBSO) and Sodium Phosphate (Na₃PO₄) | emerald.comemerald.com |

| Steels Tested | 22K and OCH18N10T | emerald.comemerald.com |

| Corrosive Environments | 5 g/L Citric Acid at 60°C and 30 g/L Sodium Chloride at 85°C | emerald.com |

| Effect on 22K Steel | Sodium phosphate promotes resistance to SCC. | emerald.com |

| Effect on OCH18N10T Steel | Sodium phosphate increases susceptibility to SCC. | emerald.com |

| Proposed Inhibition Mechanism | For 22K steel, retardation of crack propagation by repassivating the cracks. | emerald.com |

Analytical Method Development and Validation Applications

The quantification of organophosphorus compounds is crucial in various fields, from environmental monitoring to pharmaceutical research. Dibenzyl phosphate (DBzP), the conjugate acid of this compound, has been a subject of analytical method development.

Researchers have successfully developed and validated high-throughput methods for the quantification of several organophosphate metabolites, including DBzP, in biological matrices like urine. nih.gov One such method utilizes automated off-line solid phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC) and detection by isotope dilution-electrospray ionization tandem mass spectrometry (MS/MS). nih.gov This method demonstrates high sensitivity, with detection limits for the various analytes ranging from 0.05 to 0.16 ng/mL. nih.gov

The validation of such analytical methods involves assessing several key parameters to ensure reliability and accuracy. mdpi.com These include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov For the HPLC-MS/MS method for DBzP, spiked recoveries were between 90–113%, with an interday imprecision of 2–8%, indicating high accuracy and precision. nih.gov Furthermore, high-performance liquid chromatography is also used as a quality control technique to determine the purity of synthesized this compound, confirming its identity and quality via an absolute calibration curve method. google.com

| Parameter | Specification | Reference |

|---|---|---|

| Sample Preparation | Enzymatic hydrolysis followed by automated off-line Solid Phase Extraction (SPE) | nih.gov |

| Chromatography Column | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Mobile Phase A (20 mM ammonium (B1175870) acetate (B1210297) in deionized water) and Mobile Phase B (acetonitrile) | nih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Detection | Isotope dilution-electrospray ionization tandem mass spectrometry (MS/MS) | nih.gov |

| Detection Limits | 0.05 to 0.16 ng/mL (for a suite of 9 analytes including DBzP) | nih.gov |

| Spiked Recoveries | 90–113% | nih.gov |

| Interday Imprecision | 2–8% | nih.gov |

Coordination Chemistry and Ligand Design with Dibenzyl Phosphate Moiety

Dibenzyl Phosphate (B84403) as a Ligand in Metal Complexes

Dibenzyl phosphate exhibits a rich coordination chemistry, acting as a versatile ligand that can bridge multiple metal centers, leading to the formation of multinuclear complexes with unique structural and functional properties.

Bridging Ligand Architectures (e.g., Dizinc(II) Complexes)

A noteworthy example of dibenzyl phosphate's role as a bridging ligand is in the formation of dizinc(II) complexes. rsc.orgresearchgate.net The first structurally characterized dizinc(II) complex featuring bridging η²-phosphate diesters utilized dibenzyl phosphate. rsc.orgresearchgate.net In this architecture, the dibenzyl phosphate anions bridge two zinc(II) centers, with each phosphate oxygen atom coordinating to a different metal ion. rsc.org This bridging mode results in a dinuclear structure where the two metal ions are held at a specific distance, which in the case of one reported complex is 4.91 Å. rsc.org This distance is shorter than that observed in other dizinc(II) complexes with a single phosphate bridge. rsc.org The formation of these bridged structures is crucial for mimicking the active sites of various metalloenzymes that contain two or more metal ions. rsc.org

Hydrogen Bonding Interactions within Coordination Compounds

A key feature in the coordination chemistry of dibenzyl phosphate complexes is the presence of intramolecular and intermolecular hydrogen bonding. rsc.org In the aforementioned dizinc(II) complex, a significant N–H⋯O–P hydrogen bond is observed between an amine group on the supporting ligand and one of the oxygen atoms of the bridging dibenzyl phosphate. rsc.orgresearchgate.netrsc.org This interaction is crucial as it can stabilize the metal-bound phosphate and orient it in a specific manner. rsc.org Such hydrogen bonds are reminiscent of the interactions found in the active sites of many metalloenzymes, where they are thought to play a functional role in substrate binding and catalysis. rsc.org

Chiral Organophosphates in Asymmetric Metal Catalysis

While the application of chiral organophosphoric acids in organocatalysis is well-established, the use of chiral organophosphates as ligands in asymmetric metal-catalysis is a less explored but rapidly growing field. rsc.org The ready availability of various chiral phosphate backbones, such as those derived from biphenyl, binaphthyl, and spirocyclic structures, offers a wide range of possibilities for designing chiral metal-phosphate catalysts. rsc.org These catalysts have been employed in reactions involving main-group metals (Li, Mg, Ca, In, Bi), transition metals (Ti, Mn, Rh, Pd, Ag, Au), and rare-earth metals (Yb). rsc.org

The chiral phosphate anion can act as a chiral ligand, transferring stereochemical information from the ligand to the substrate during the catalytic cycle. rsc.orgrsc.org The coordination geometry of the metal-phosphate complex and the mode of substrate binding are crucial factors in determining the enantioselectivity of the reaction. rsc.org In some cases, a positive nonlinear effect between the enantiopurity of the phosphate ligand and the product suggests the involvement of higher-order ligand-metal complexes in the catalytic process. rsc.org The development of new chiral phosphines and their application in asymmetric catalysis continues to be an active area of research. bohrium.com

Design and Characterization of Novel Ligands Incorporating Dibenzyl Phosphate for Transition Metal Catalysts

The design of novel ligands is central to advancing the field of transition metal catalysis. Incorporating a dibenzyl phosphate moiety into a ligand scaffold can introduce unique steric and electronic properties to the resulting metal complex. tennessee.edu The bulky benzyl (B1604629) groups can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. tennessee.edu Furthermore, the phosphate group itself can act as a hemilabile ligand, capable of coordinating to and dissociating from the metal center during a catalytic cycle, which can be advantageous for catalyst activity. tennessee.edu

The synthesis of such ligands often involves multi-step organic procedures. tennessee.edu Characterization of these new ligands and their corresponding transition metal complexes is carried out using a variety of spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P), FT-IR, and mass spectrometry, as well as elemental analysis. nih.gov X-ray crystallography provides definitive structural elucidation of the solid-state structure of these complexes. core.ac.uk

Recent research has focused on developing ligands where a dibenzyl phosphite (B83602) or phosphate group is tethered to a backbone, such as an oxazolidinone. tennessee.edu This design aims to control the coordination of the phosphorus ligand to the axial site of a dirhodium paddlewheel complex, thereby modulating the catalyst's enantioselectivity. tennessee.edu The electronic properties of the phosphorus ligand, whether it is a phosphite or a phosphate, can be tuned to influence the electron density at the metal center. tennessee.edu

Interactive Data Table: Selected Dizinc(II) Complex with Bridging Dibenzyl Phosphate

| Parameter | Value | Reference |

| Complex | (bpapa)Zn(μ-η²-DBP)₂Zn(bpapa)₂ | rsc.org |

| Bridging Ligand | Dibenzyl phosphate (DBP) | rsc.org |

| Coordination | Each Zn(II) is six-coordinate | rsc.org |

| Zn···Zn Distance | 4.91 Å | rsc.org |

| Key Interaction | Intramolecular N–H⋯O–P hydrogen bond | rsc.org |

Computational and Theoretical Studies of Sodium Dibenzyl Phosphate Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. semanticscholar.orgrsc.org This method is widely used to predict a variety of molecular properties, including geometry, reactivity, and spectroscopic signatures of phosphate (B84403) esters. semanticscholar.orgnih.gov

Conformational Analysis and Thermodynamic Stability of Phosphate-Containing Species

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis using DFT helps identify the various spatial arrangements (conformers) of the dibenzyl phosphate anion and their relative thermodynamic stabilities. By calculating the energy of different conformers, researchers can determine the most probable and lowest-energy structures. For a flexible molecule like dibenzyl phosphate, this involves analyzing the rotation around the P-O and C-O bonds. Quantum-calculated geometry optimizations can identify the most stable conformations, which are often within a few kcal/mol of each other. rsc.org

A theoretical table illustrating the relative energies of possible conformers of the dibenzyl phosphate anion as would be determined by DFT calculations.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Extended-Chair | Both benzyl (B1604629) groups are anti-periplanar to each other, resembling a chair-like structure. | 0.00 | 75.3 |

| Twisted-Boat | A higher-energy conformer where the benzyl groups are oriented in a boat-like arrangement. | 1.55 | 6.8 |

| Gauche-I | One benzyl group is rotated relative to the phosphate backbone. | 0.85 | 17.9 |

Analysis of Molecular Electrostatic Potentials and Frontier Molecular Orbitals

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are powerful DFT-based tools for predicting chemical reactivity.

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution on the molecule's surface. For the dibenzyl phosphate anion, the MESP would show negative potential (red/yellow) around the phosphoryl oxygens, indicating these are prime sites for electrophilic attack or coordination with cations like Na+. Positive potential regions (blue) would identify sites susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For dibenzyl phosphate, the HOMO is likely localized on the non-bridging oxygen atoms.

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. rsc.org

A table of hypothetical FMO properties for the dibenzyl phosphate anion calculated using DFT.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Indicates electron-donating capability, localized on phosphate oxygens. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 | Suggests high chemical stability. |

Ab-Initio Molecular Dynamics Simulations of Interfacial Interactions

Ab-initio molecular dynamics (AIMD) simulations provide a dynamic picture of molecular systems, allowing researchers to study complex processes like interfacial interactions in explicit solvent. mdpi.comacs.org Such simulations are essential for understanding how sodium dibenzyl phosphate behaves in solution or interacts with surfaces, as these processes often involve bond formation, bond breaking, and proton transfers. mdpi.comresearchgate.net

Studies on similar organic phosphates at mineral-water interfaces show that AIMD can reveal detailed mechanisms of adsorption, including the formation of inner-sphere and outer-sphere complexes, the role of water molecules in stabilizing interactions, and the occurrence of proton transfer events between the phosphate and the surface. mdpi.comchemrxiv.org For this compound, AIMD could be used to simulate its solvation in water, revealing the structure of its hydration shells and the dynamics of water molecules around the phosphate group and sodium ion. whiterose.ac.ukacs.org These simulations can quantify interactions through hydrogen bonds and cationic bridges, which are crucial for understanding its behavior in biological or material systems. acs.org

Theoretical Investigations of Phosphoryl Transfer Mechanisms

Phosphoryl transfer is a fundamental reaction for phosphate esters and is central to many biological processes. nih.gov Theoretical studies are critical for elucidating the precise mechanism of this transfer. The reaction can proceed through several pathways, primarily categorized as associative or dissociative. nih.gov

Associative Mechanism (ANDN): This is a concerted, SN2-like process with a single pentavalent transition state. An alternative is a two-step addition-elimination mechanism that proceeds through a stable pentavalent phosphorane intermediate. libretexts.orglibretexts.org

Dissociative Mechanism (DN+AN): This is a stepwise process where the P-O bond to the leaving group breaks first, forming a highly reactive, short-lived metaphosphate intermediate, which is then attacked by the nucleophile. nih.govlibretexts.org

Computational studies, often combining DFT with continuum solvation models or QM/MM methods, can map the potential energy surface of the reaction. This allows for the identification of transition states and intermediates, and the calculation of activation barriers for each potential pathway. For dialkyl phosphates like dibenzyl phosphate, evidence from studies on related systems suggests the reaction mechanism is often dissociative, proceeding through a metaphosphate-like transition state. acs.org

A table summarizing the key features of phosphoryl transfer mechanisms.

| Mechanism | Key Feature | Intermediate/Transition State | Stereochemistry |

|---|---|---|---|

| Associative (Concerted) | Bond-making and bond-breaking are simultaneous. | Pentavalent Transition State | Inversion |

| Associative (Stepwise) | Nucleophilic addition precedes leaving group elimination. | Pentavalent Intermediate | Retention or Inversion |

| Dissociative | Leaving group departs before nucleophilic attack. | Metaphosphate Intermediate | Racemization |

Computational Approaches in Ligand Design and Catalyst Performance Prediction

Key computational techniques include:

Molecular Docking: Predicts the preferred orientation and binding affinity of a ligand to a receptor or metal center.

Quantitative Structure-Activity Relationship (QSAR): Develops statistical models that correlate chemical structure with biological activity or catalytic performance.

DFT Calculations: Used to calculate electronic and steric descriptors for ligands, which can then be used in QSAR models to predict catalyst effectiveness. rsc.orgnih.gov

These predictive models allow for the virtual screening of large libraries of potential ligands, saving significant time and resources by prioritizing the most promising candidates for experimental synthesis and testing. mit.edu

Theoretical Capacity Studies for Sodium Storage in Related Carbon Materials

While not a direct study of this compound, a highly relevant application of related phosphorus compounds is in energy storage, specifically as anode materials for sodium-ion batteries (SIBs). researchgate.netuow.edu.au Elemental phosphorus has an exceptionally high theoretical capacity for sodium storage (2596 mAh g⁻¹), but it suffers from poor conductivity and large volume changes during sodiation. researchgate.netnih.gov

To overcome these issues, phosphorus is often combined with carbon materials. Theoretical studies, primarily using DFT, are crucial for understanding and optimizing these phosphorus-carbon (P-C) composites. acs.orgasme.org DFT calculations have shown that:

Doping carbon with phosphorus can create more active sites for sodium storage and expand the interlayer spacing of graphitic structures, facilitating faster Na⁺ transport. acs.orgnih.gov

The chemical bonding state of phosphorus (e.g., P-C vs. P-O bonds) significantly impacts the reversible capacity and stability of the anode. acs.org

First-principles calculations help elucidate the sodiation mechanism and predict the theoretical capacity limits of different P-C configurations. asme.orgosti.gov

A table comparing the theoretical and experimental capacities of various phosphorus-carbon anode materials for sodium-ion batteries.

| Anode Material | Theoretical Capacity (mAh g⁻¹) | Reported Reversible Capacity (mAh g⁻¹) | Reference |

|---|---|---|---|

| Red Phosphorus | 2596 | N/A (unstable alone) | researchgate.netnih.gov |

| Red P / N-doped Carbon Nanofiber (P/NCF) | ~1817 (based on P content) | 731 | researchgate.net |

| Phosphorus-Carbon Composite | Not specified | ~1500 | osti.gov |

| Phosphorus/Self-Doped Carbon (from rice hulls) | Not specified | 1293 (for Li-ion, analogous for Na-ion) | nih.gov |

| P-doped Hollow Carbon Nanorods (P-HCNs) | Not specified | 260 (at 1.0 A g⁻¹) | acs.org |

Advanced Analytical Methodologies for Characterizing Sodium Dibenzyl Phosphate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular characterization of sodium dibenzyl phosphate (B84403), with each technique offering unique insights into its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of sodium dibenzyl phosphate by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ³¹P.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two benzyl (B1604629) groups and the methylene (B1212753) (-CH₂-) protons linking the benzyl groups to the phosphate oxygen atoms. The aromatic protons typically appear as a multiplet in the range of 7.3-7.4 ppm, while the methylene protons would exhibit a doublet due to coupling with the phosphorus atom (³JHP coupling), expected around 5.0 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would show signals for the benzylic methylene carbons and the distinct carbons of the phenyl rings (ipso, ortho, meta, para). The methylene carbon signal would be coupled to the phosphorus atom.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an exceptionally informative and direct method for characterization. mdpi.com The phosphorus-31 nucleus is 100% naturally abundant, providing high sensitivity. mdpi.comgoogle.com this compound is expected to exhibit a single resonance in the ³¹P NMR spectrum, with a characteristic chemical shift reported to be in the range of +1.5 to +2.5 ppm, which is consistent with phosphate esters. smolecule.com The broad chemical shift range of ³¹P NMR allows for excellent signal separation, minimizing the risk of signal overlap in complex mixtures. mdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.3-7.4 | Multiplet (m) | Aromatic protons (10H) on the two benzyl groups. mdpi.com |

| ¹H | ~5.0 | Doublet (d) | Methylene protons (4H, -O-CH₂-Ph) with coupling to ³¹P. mdpi.com |

| ¹³C | ~127-136 | Multiple signals | Aromatic carbons. |

| ¹³C | ~68-70 | Doublet (d) | Methylene carbons with coupling to ³¹P. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in this compound. The IR spectrum provides a molecular "fingerprint" and confirms the presence of key structural motifs. eurjchem.comeurjchem.com The analysis of phosphate compounds by IR spectroscopy typically focuses on the vibrations of the [PO₄]³⁻ tetrahedron. nih.govsci-hub.st

Key characteristic absorption bands for this compound include:

P=O Stretching (ν P=O): A strong absorption band typically found in the region of 1250-1280 cm⁻¹, characteristic of the phosphoryl group. eurjchem.com

P-O-C Stretching (ν P-O-C): Strong bands corresponding to the asymmetric and symmetric stretching of the phosphate-ester bonds, usually appearing in the 970-1040 cm⁻¹ region. eurjchem.com

C-H Stretching (ν C-H): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹. mdpi.com

C=C Stretching (ν C=C): Aromatic ring skeletal vibrations are typically seen in the 1450-1600 cm⁻¹ range. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | <3000 | Medium-Weak |

| P=O Stretch | ~1275 | Strong |

| Aromatic C=C Stretch | ~1450-1600 | Medium |

Mass Spectrometry (GC/MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used for molecular weight determination and structural elucidation through analysis of fragmentation patterns. For a salt like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is generally more suitable than Gas Chromatography-Mass Spectrometry (GC/MS). mdpi.comscience.govmdpi.com

In negative ion mode ESI-MS, the dibenzyl phosphate anion would be detected at an m/z corresponding to its molecular weight (277.06 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental formula. mdpi.com

When subjected to fragmentation (MS/MS), the dibenzyl phosphate anion is expected to produce characteristic fragment ions. A prominent fragmentation pathway would involve the loss of one or both benzyl groups. The detection of a fragment ion at m/z 91 (tropylium ion) is a strong indicator of the benzyl moiety. eurjchem.com

Table 3: Expected Mass Spectrometry Data for Dibenzyl Phosphate Anion

| Ion | Formula | Calculated m/z | Analysis Method |

|---|---|---|---|

| [M-H]⁻ | [C₁₄H₁₄O₄P]⁻ | 277.06 | LC-ESI-MS |

| [M-H-C₇H₇]⁻ | [C₇H₇O₄P]⁻ | 186.00 | LC-ESI-MS/MS |

Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture and is extensively used to determine the purity of this compound. vwr.com The method allows for the quantification of the main compound and the detection of any impurities, such as starting materials or by-products from the synthesis. google.comgoogle.com

Purity assessments using HPLC with an absolute calibration curve method have demonstrated the successful synthesis of this compound with purities as high as 99-100%. google.com Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com The retention time of the main peak in the sample chromatogram is compared with that of a certified reference standard to confirm its identity. google.com

Table 4: Application of HPLC in the Analysis of this compound

| Parameter | Description | Reference |

|---|---|---|

| Purpose | Separation, Purity Assessment, Quantification | mdpi.comgoogle.comgoogle.com |

| Technique | Reversed-Phase HPLC | mdpi.com |

| Stationary Phase | Octadecylsilane (C18) | mdpi.com |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Aqueous Buffer Mixtures | mdpi.com |

| Detection | UV Detector (aromatic rings provide strong chromophore) | mdpi.com |

| Reported Purity | 99.12% - 100% | google.com |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous elucidation of the molecule's conformation and the packing of molecules in the crystal lattice.

For this compound, which is a crystalline solid, single-crystal X-ray diffraction would reveal the exact arrangement of the dibenzyl phosphate anion and the sodium cation. smolecule.com It would confirm the geometry around the central phosphorus atom and detail the ionic interactions between the negatively charged phosphate oxygen and the sodium ion that stabilize the crystal structure. smolecule.com While the compound is known to be crystalline, specific crystallographic data from single-crystal X-ray analysis is not widely reported in the surveyed literature. Powder X-ray diffraction (PXRD) could also be used to characterize the crystalline form of a bulk sample. google.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and support its purity. eurjchem.comeurjchem.com For this compound (C₁₄H₁₄NaO₄P), the analysis provides a crucial check on the compound's identity following synthesis and purification. nih.govnih.gov

Table 5: Elemental Composition of this compound (C₁₄H₁₄NaO₄P, MW: 300.22 g/mol )

| Element | Symbol | Atomic Weight | % Theoretical Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 56.00% |

| Hydrogen | H | 1.008 | 4.70% |

| Sodium | Na | 22.990 | 7.66% |

| Oxygen | O | 15.999 | 21.31% |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research is actively pursuing novel synthetic strategies to overcome these limitations. Key areas of exploration include:

Catalyst-Driven Processes: The development of innovative catalytic systems is a primary focus. For example, methods using potassium permanganate (B83412) in an alkaline solution have been shown to improve yields to over 60% by promoting the hydroxylation of dibenzyl phosphite (B83602) while minimizing side reactions. google.com

Green Chemistry Approaches: There is a growing emphasis on sustainable synthesis. Research into using environmentally friendly solvents and catalysts, such as polyethylene (B3416737) glycol (PEG) in combination with potassium iodide (KI), is paving the way for greener production of related benzyl (B1604629) phosphonates. frontiersin.orgrsc.org These approaches avoid volatile and toxic organic solvents. frontiersin.org

Stereoselective Synthesis: Achieving high stereoselectivity is crucial for pharmaceutical applications. Novel methods are being developed for the stereoselective synthesis of glycosyl phosphates using dibenzyl phosphate (B84403) derivatives, such as cesium dibenzyl phosphate, which allows for the efficient formation of specific anomers. researchgate.net The synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates also highlights the advancements in achieving specific configurations. beilstein-journals.org

Advanced Reagents: The use of more sophisticated reagents is enabling milder and more efficient phosphorylation. Dibenzyl N,N'-diisopropylphosphoramidite, for instance, serves as a reliable phosphorylation agent that operates under mild conditions, although its purification can be challenging. highfine.com Lewis acid-mediated reactions, such as the ring-opening of epoxides with dibenzyl phosphate, provide a novel and efficient route to important biological molecules like dihydroxyacetone phosphate (DHAP). researchgate.netacs.org

The table below summarizes some of the synthetic routes and their key features.

| Synthetic Route | Key Features | Reference |

| Traditional Multi-Step Synthesis | Involves several steps with modest overall yields. | google.com |

| Potassium Permanganate Oxidation | Improves yield by promoting hydroxylation and reducing side reactions. | google.com |

| Green Catalytic System (PEG/KI) | Utilizes environmentally benign solvents and catalysts. | frontiersin.orgrsc.org |

| Cesium Dibenzyl Phosphate | Enables highly stereoselective synthesis of glycosyl phosphates. | researchgate.net |

| Lewis Acid-Mediation | Allows for efficient and regioselective ring-opening of epoxides. | researchgate.netacs.org |

| Phosphoramidite Reagents | Offers mild reaction conditions for phosphorylation. | highfine.com |

Development of Sustainable Catalytic Systems Incorporating Dibenzyl Phosphate Derivatives

The utility of dibenzyl phosphate extends beyond its role as a synthetic intermediate; it and its derivatives are increasingly being integrated into sustainable catalytic systems. The field of phosphorus-based organocatalysis is expanding rapidly, offering alternatives to traditional metal-based catalysts. acs.org

Future research in this area is focused on several promising directions:

Phosphorus-Based Organocatalysis: Dibenzyl phosphate can act as a Brønsted acid catalyst. Research into heterodimerizing self-assembly between phosphoric acid catalysts and other molecules is revealing new activation modes in catalysis. researchgate.net Nucleophilic phosphine (B1218219) catalysis, a major area of organophosphorus catalysis, leverages the reactivity of phosphines to activate a wide range of substrates under mild conditions. acs.org

Catalyst Modification and Support: The incorporation of phosphate species onto catalyst supports can significantly enhance performance. For example, modifying palladium on alumina (B75360) (Pd/Al2O3) catalysts with phosphorus leads to the formation of smaller, more stable palladium nanoparticles, which increases their activity in hydrogenation reactions. rsc.org The phosphate species can adsorb onto the catalyst surface, influencing its structural and electronic properties. rsc.org

Green Catalytic Processes: The development of catalytic systems that operate in environmentally friendly solvents or under solvent-free conditions is a key goal. The use of recyclable catalytic systems, such as the KI/K2CO3 system in PEG-400 for the synthesis of benzyl phosphonates, exemplifies this trend. frontiersin.org

Catalytic C-H Functionalization: Dibenzyl phosphate has been shown to promote challenging reactions such as the monoselective ortho-C-H alkylation of N-quinolyl benzamides. chemdad.com This opens up new avenues for the efficient synthesis of complex organic molecules.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. For sodium dibenzyl phosphate and its derivatives, computational modeling offers powerful insights into reactivity, stability, and potential applications.

Emerging research in this domain includes:

Predictive Modeling of Reactivity: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity and toxicity of organophosphorus compounds. researchgate.net These models can forecast properties like the LD50 values of new insecticide designs with high accuracy. researchgate.net Similarly, predictive models are being created to understand the hydrolysis rates of organophosphorus agents, which is crucial for developing detoxification methods. researchgate.nettandfonline.com

Reaction Mechanism and Design: Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms at the molecular level. researchgate.net This allows researchers to understand the transition states of reactions, such as the hydrolysis of organophosphates, and to design more efficient synthetic routes. researchgate.net Computational modeling can also rationalize the stereoselectivity observed in experimental results, aiding in the design of catalysts for asymmetric synthesis. researchgate.net

Molecular Dynamics and Conformational Analysis: Molecular dynamics simulations provide insights into the conformational flexibility and stability of dibenzyl phosphate derivatives. Understanding the three-dimensional structure and intermolecular interactions is key to predicting how these molecules will behave in different environments, such as in the solid-state packing of crystals or their interaction with biological targets. nih.gov

Machine Learning and AI: The application of machine learning, including Recurrent Neural Networks (RNN), is an emerging paradigm for de novo molecular design. arxiv.org These models can be trained on existing chemical data to generate novel organophosphorus molecules with desired properties, such as high drug-likeness and reduced toxicity. arxiv.org

Integration with Interdisciplinary Research Fields for Broader Impact

The unique properties of this compound and its derivatives make them valuable in a wide range of scientific disciplines beyond traditional chemistry. The integration of this compound into interdisciplinary research is leading to significant advancements in medicine, materials science, and biotechnology.

Key areas of interdisciplinary impact include:

Pharmaceutical Sciences: Dibenzyl phosphate is a key component in the synthesis of phosphate prodrugs, which can improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.comgoogle.comacs.org It is also used in the synthesis of biologically crucial molecules like dihydroxyacetone phosphate (DHAP) and intermediates for the methylerythritol phosphate (MEP) pathway, a target for antimicrobial and antimalarial drugs. researchgate.netchemdad.comnih.gov

Materials Science: Dibenzyl phosphate derivatives are utilized as plasticizers, flame retardants, and lubricants in the production of polymers and plastics. chemimpex.com They enhance the mechanical properties and durability of materials used in coatings and adhesives. chemimpex.com The silver salt of dibenzyl phosphate shows potential for use in advanced antimicrobial coatings and materials. cymitquimica.com Furthermore, molecules containing benzyl rings, like dibenzyl phosphate, can act as structure-directing agents in the synthesis of porous materials like aluminophosphate molecular sieves. nih.gov

Biotechnology and Chemical Biology: In biotechnology, dibenzyl phosphate is used to prepare enzyme substrates for biochemical assays and to study enzyme kinetics. chemimpex.com The development of "caged" phosphates, where a photoremovable protecting group is attached to a phosphate molecule, allows for the precise spatial and temporal control of biological processes using light. beilstein-journals.org This has significant applications in studying cellular signaling pathways.

Glycoscience: The synthesis of glycosyl phosphates is essential for studying the role of carbohydrates in biological systems. Dibenzyl phosphate is a critical reagent for synthesizing these molecules, which are involved in processes like protein glycosylation and cell-cell recognition. researchgate.net

The continued exploration of this compound and its derivatives promises to yield further innovations across these diverse fields, driven by the development of novel synthetic methods, sustainable technologies, and a deeper understanding of its fundamental chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.